molecular formula C12H9N3O B12999551 6-(2-Aminophenoxy)nicotinonitrile

6-(2-Aminophenoxy)nicotinonitrile

Cat. No.: B12999551
M. Wt: 211.22 g/mol
InChI Key: BYURNUGQBUVKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Aminophenoxy)nicotinonitrile is a heterocyclic compound with the molecular formula C12H9N3O. It is a derivative of nicotinonitrile, characterized by the presence of an aminophenoxy group attached to the nicotinonitrile core.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Aminophenoxy)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted nicotinonitrile derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(2-Aminophenoxy)nicotinonitrile involves its interaction with specific molecular targets. The aminophenoxy group allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of various biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

    Bosutinib: A tyrosine kinase inhibitor used in cancer treatment.

    Milrinone: A phosphodiesterase inhibitor used in heart failure management.

    Neratinib: An irreversible tyrosine kinase inhibitor used in breast cancer treatment.

    Olprinone: A phosphodiesterase inhibitor with cardiotonic properties.

Uniqueness: 6-(2-Aminophenoxy)nicotinonitrile is unique due to its specific aminophenoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

6-(2-aminophenoxy)pyridine-3-carbonitrile

InChI

InChI=1S/C12H9N3O/c13-7-9-5-6-12(15-8-9)16-11-4-2-1-3-10(11)14/h1-6,8H,14H2

InChI Key

BYURNUGQBUVKCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=NC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.